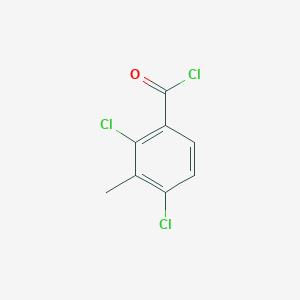

2,4-Dichloro-3-methylbenzoyl chloride

Overview

Description

“2,4-Dichloro-3-methylbenzoyl chloride” is a chemical compound . It is similar to “p-Toluoyl chloride” which is also known as “4-Methylbenzoyl chloride” with a molecular weight of 154.59 .

Synthesis Analysis

The synthesis of similar compounds involves catalyzing the dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Another method involves the hydrolysis of dichlorobenzonitrile .Scientific Research Applications

2,4-Dichloro-3-methylbenzoyl chloride is widely used in a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids, peptides, and proteins. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. This compound is also used in the analysis of organic compounds, such as hydrocarbons and alcohols. Finally, this compound is used in drug discovery, as it is a potent inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase.

Mechanism of Action

2,4-Dichloro-3-methylbenzoyl chloride works by inhibiting the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Cytochrome P450 enzymes are involved in the metabolism of many drugs, and inhibition of these enzymes can lead to an increase in the concentration of the drug in the body, which can lead to adverse effects. Acetylcholinesterase is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contractions, and inhibition of this enzyme can lead to an increase in the concentration of acetylcholine, which can lead to muscle spasms.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, leading to an increase in the concentration of drugs in the body. In vivo studies have shown that this compound can inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine and resulting in muscle spasms. This compound has also been shown to have an anti-inflammatory effect, as well as a neuroprotective effect.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-3-methylbenzoyl chloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in laboratory experiments. It is volatile, and can easily evaporate, so it must be handled with care. It is also toxic, and can cause skin and eye irritation.

Future Directions

The use of 2,4-Dichloro-3-methylbenzoyl chloride in laboratory experiments is still relatively new, and there are many potential future directions that could be explored. These include the development of more efficient synthesis methods, the development of new applications for this compound, such as in drug discovery and drug delivery, and the exploration of its biochemical and physiological effects in greater detail. Additionally, further research could be done to explore the potential toxicity of this compound and to develop methods of safely handling and storing it.

properties

IUPAC Name |

2,4-dichloro-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIOIFBHFVCZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)